![molecular formula C18H18N2O4 B4507905 N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4507905.png)
N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyaniline with a suitable diketone under acidic conditions to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide
- N-(2-methoxyphenyl)-6-methyl-2,5-dioxo-1,2,5,6-tetrahydroquinoline-3-carboxamide
Comparison: Compared to similar compounds, N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique substitution pattern on the quinoline ring. This structural difference can lead to variations in its chemical reactivity, biological activity, and overall properties, making it a distinct and valuable compound for research and industrial applications.
Biological Activity
N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with a methoxy substituent and a carboxamide group. Its IUPAC name is indicative of its complex structure:
Property | Value |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.39 g/mol |
LogP (octanol-water partition) | 2.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that quinoline derivatives can exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators.
Anticancer Potential
The anticancer activity of quinoline derivatives has been widely studied. This compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
Case Studies
- Antibacterial Activity : A study evaluated a series of quinoline derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed promising activity against resistant strains .
- Anti-inflammatory Research : In vitro studies demonstrated that compounds related to this quinoline derivative significantly inhibited nitric oxide production in LPS-induced RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory drugs .
- Anticancer Studies : Research involving MCF-7 breast cancer cells showed that quinoline derivatives exhibited cytotoxic effects through apoptosis induction mechanisms. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer efficacy .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-7-14-11(15(21)8-10)9-12(18(23)20-14)17(22)19-13-5-3-4-6-16(13)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQUOGEWUGOJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3OC)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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